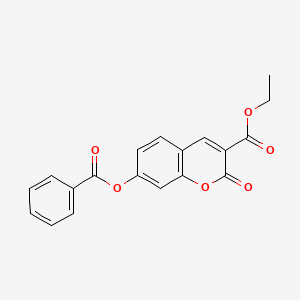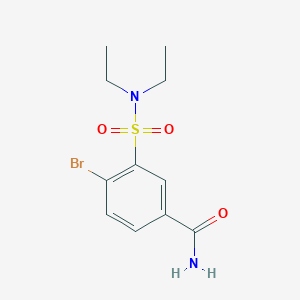![molecular formula C14H24N4O3S B5656306 N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide](/img/structure/B5656306.png)
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a pyrazole moiety, and a sulfonyl group, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, typically using a sulfonyl chloride in the presence of a base.
Attachment of the Pyrazole Moiety: The pyrazole ring is attached through a condensation reaction involving a hydrazine derivative and a 1,3-dicarbonyl compound.
Final Coupling: The final step involves coupling the pyrrolidine and pyrazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolizines and pyrrolidine-2-one.
Pyrazole Derivatives: Compounds with a pyrazole ring, such as pyrazolines and pyrazolidines.
Sulfonyl Compounds: Compounds with a sulfonyl group, such as sulfonamides and sulfones.
Uniqueness
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide is unique due to its combination of a pyrrolidine ring, a pyrazole moiety, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
N-[(3R,4S)-1-methylsulfonyl-4-propylpyrrolidin-3-yl]-3-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3S/c1-3-5-12-10-18(22(2,20)21)11-13(12)16-14(19)6-9-17-8-4-7-15-17/h4,7-8,12-13H,3,5-6,9-11H2,1-2H3,(H,16,19)/t12-,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQDWTVEBIVDP-STQMWFEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NC(=O)CCN2C=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NC(=O)CCN2C=CC=N2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(2-pyridin-3-ylpyrimidin-5-yl)methanone](/img/structure/B5656227.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5656253.png)
![4-[4-(dimethylamino)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5656259.png)
![3-[(7-methoxy-1,2,4,5-tetrahydro-3H-3-benzazepin-3-yl)carbonyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5656264.png)

![4-[(dimethylamino)methylene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5656270.png)

![9-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5656284.png)
![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(methylthio)acetyl]-3-pyrrolidinyl}methanol](/img/structure/B5656288.png)

![8-methoxy-N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]chromane-3-carboxamide](/img/structure/B5656301.png)
![4-{4-[4-(dimethylamino)phenyl]-1-pyridiniumyl}-5-formyl-1,3-thiazol-2-olate](/img/structure/B5656308.png)
![1-(4-ethyl-5-{1-[4-(1H-imidazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5656315.png)
![4,4,4-trifluoro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)butan-1-amine](/img/structure/B5656323.png)
